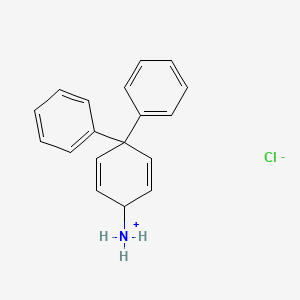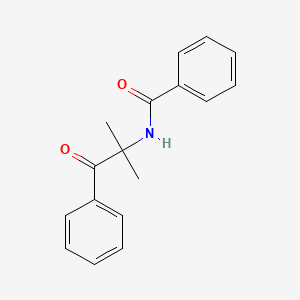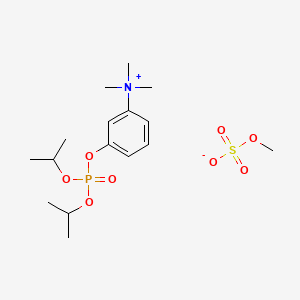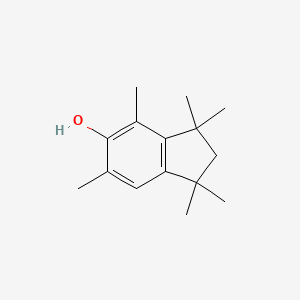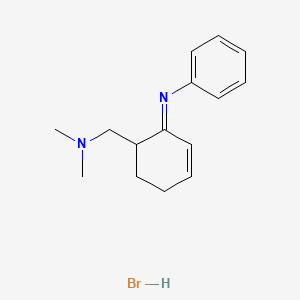
N,N-dimethyl-1-(2-phenyliminocyclohex-3-en-1-yl)methanamine;hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-dimethyl-1-(2-phenyliminocyclohex-3-en-1-yl)methanamine;hydrobromide is a chemical compound known for its unique structure and properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-1-(2-phenyliminocyclohex-3-en-1-yl)methanamine;hydrobromide typically involves the reaction of N,N-dimethyl-1-(2-phenyliminocyclohex-3-en-1-yl)methanamine with hydrobromic acid. The reaction conditions often include controlled temperature and pressure to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N,N-dimethyl-1-(2-phenyliminocyclohex-3-en-1-yl)methanamine;hydrobromide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; conditions include acidic or basic medium.
Reduction: Lithium aluminum hydride, sodium borohydride; conditions include anhydrous solvents and inert atmosphere.
Substitution: Halogens, alkylating agents; conditions include solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N,N-dimethyl-1-(2-phenyliminocyclohex-3-en-1-yl)methanone, while reduction may produce N,N-dimethyl-1-(2-phenylaminocyclohex-3-en-1-yl)methanamine.
Wissenschaftliche Forschungsanwendungen
N,N-dimethyl-1-(2-phenyliminocyclohex-3-en-1-yl)methanamine;hydrobromide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Wirkmechanismus
The mechanism of action of N,N-dimethyl-1-(2-phenyliminocyclohex-3-en-1-yl)methanamine;hydrobromide involves its interaction with specific molecular targets and pathways. It may act by binding to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-dimethyl-1-phenylethylamine: Similar structure but lacks the cyclohexenyl group.
N,N-dimethyl-1-(2-phenylaminocyclohex-3-en-1-yl)methanamine: Similar structure but with an amino group instead of an imino group.
Uniqueness
N,N-dimethyl-1-(2-phenyliminocyclohex-3-en-1-yl)methanamine;hydrobromide is unique due to its specific structural features, such as the imino group and the cyclohexenyl ring
Eigenschaften
CAS-Nummer |
6309-34-8 |
|---|---|
Molekularformel |
C15H21BrN2 |
Molekulargewicht |
309.24 g/mol |
IUPAC-Name |
N,N-dimethyl-1-(2-phenyliminocyclohex-3-en-1-yl)methanamine;hydrobromide |
InChI |
InChI=1S/C15H20N2.BrH/c1-17(2)12-13-8-6-7-11-15(13)16-14-9-4-3-5-10-14;/h3-5,7,9-11,13H,6,8,12H2,1-2H3;1H |
InChI-Schlüssel |
ADNYKRRTXUSXEF-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CC1CCC=CC1=NC2=CC=CC=C2.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


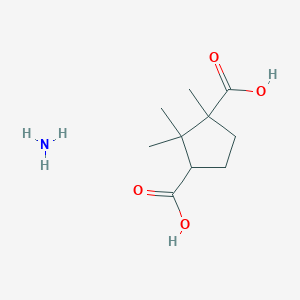
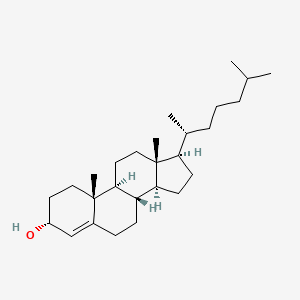
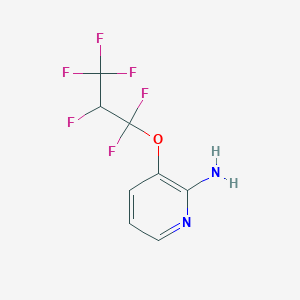
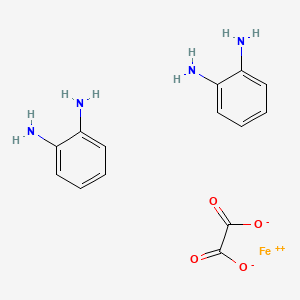
![Glycerol,[2-3h]](/img/structure/B13754889.png)
